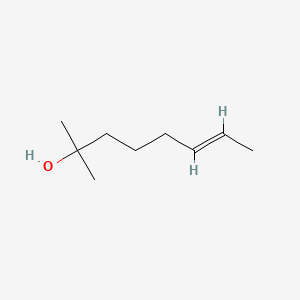

(E)-2-Methyloct-6-en-2-ol

Description

Contextualization of Unsaturated Tertiary Alcohols in Organic Chemistry

Alcohols are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms bonded to the carbon atom that bears the hydroxyl group. wikipedia.orgbritannica.com A tertiary alcohol features a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. britannica.com These alcohols are structurally distinct from primary and secondary alcohols, which have one and two carbon atoms attached to the carbinol carbon, respectively. masterorganicchemistry.com

Unsaturated alcohols, or alkenols, are hydrocarbons that contain both a hydroxyl functional group and a carbon-carbon double bond. ontosight.ai (E)-2-Methyloct-6-en-2-ol is therefore classified as an unsaturated tertiary alcohol. This structural combination imparts specific chemical properties. For instance, tertiary alcohols are resistant to oxidation under typical conditions that would oxidize primary and secondary alcohols to carboxylic acids and ketones, respectively. wikipedia.orgchemicals.co.uk The presence of both an alkene and an alcohol functional group makes these compounds versatile intermediates in organic synthesis, allowing for a wide range of transformations at either functional site. ontosight.ai

Significance of (E)-Geometry in Alkenyl Systems and Chirality Considerations

The stereochemistry of a molecule is crucial as it defines its three-dimensional structure, which in turn influences its physical and chemical properties. In alkenes, the restricted rotation around the carbon-carbon double bond can lead to geometric isomerism. masterorganicchemistry.com This is described using the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

For each carbon of the double bond, the two attached groups are assigned a priority (high or low) based on atomic number. libretexts.org The (E) configuration, from the German entgegen (opposite), indicates that the two highest-priority groups are on opposite sides of the double bond. libretexts.org The (Z) configuration, from the German zusammen (together), indicates they are on the same side. masterorganicchemistry.com The "(E)" designation in this compound signifies a specific and defined spatial arrangement of the substituents around the C6-C7 double bond. This geometric control is vital in synthetic chemistry, as the stereochemistry of a starting material is often transferred to the final product. nih.gov

Table 2: E/Z Isomerism Nomenclature

| Isomer | Description | Basis of Assignment |

|---|---|---|

| E (entgegen) | High-priority groups are on opposite sides of the double bond. | Cahn-Ingold-Prelog (CIP) priority rules libretexts.org |

| Z (zusammen) | High-priority groups are on the same side of the double bond. | Cahn-Ingold-Prelog (CIP) priority rules masterorganicchemistry.com |

In addition to geometric isomerism at the double bond, this compound possesses a chiral center at the C2 position. The C2 carbon atom is bonded to four different substituent groups: a hydroxyl group, a methyl group, an ethyl group, and a (E)-hex-4-en-1-yl group. Molecules with a chiral center are non-superimposable on their mirror images and can exist as a pair of enantiomers. Chirality is a fundamental property in the chemistry of biologically active molecules, as enantiomers can exhibit different biological effects. researchgate.net The presence of chirality makes this compound a valuable building block for asymmetric synthesis, where the goal is to produce complex molecules with a specific three-dimensional structure. nih.govrsc.org

Overview of Current Research Trajectories for Alkenols

Current research involving alkenols is diverse, reflecting their importance as versatile chemical intermediates. researchgate.net One significant area of investigation is the development of novel and more efficient synthetic methodologies for their production. This includes strategies like the electrocatalytic semihydrogenation of alkynols, which offers a sustainable alternative to traditional methods that often rely on precious metal catalysts. researchgate.net

Researchers are also exploring the use of alkenols in complex synthetic pathways. Their dual functionality allows for a variety of chemical transformations, such as cyclization reactions to form cyclic ethers like tetrahydrofurans and tetrahydropyrans. nih.govrsc.org The development of stereoselective reactions involving alkenols is a key focus, aiming to control the three-dimensional structure of the products, which is particularly important in the synthesis of pharmaceuticals and natural products. nih.govmdpi.com

Furthermore, many alkenols and their derivatives are studied for their biological activities. ontosight.ai While specific applications are outside the scope of this article, the general interest in alkenols as potential antimicrobial agents or signaling molecules drives ongoing research into this class of compounds. ontosight.aiontosight.ai They are also widely used as precursors in the fragrance and flavor industries due to the unique sensory properties of many related structures. ontosight.aigoogle.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

93919-12-1 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(E)-2-methyloct-6-en-2-ol |

InChI |

InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h4-5,10H,6-8H2,1-3H3/b5-4+ |

InChI Key |

PCITYCRXSBKQDR-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/CCCC(C)(C)O |

Canonical SMILES |

CC=CCCCC(C)(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 2 Methyloct 6 En 2 Ol

Stereoselective and Stereospecific Synthesis of the (E)-Configured Double Bond

The establishment of the (E)-configured double bond is a critical aspect of the synthesis of (E)-2-Methyloct-6-en-2-ol. Several powerful olefination reactions have been developed to achieve high stereoselectivity in the formation of disubstituted alkenes.

Strategies for Control of Alkene Geometry in Precursor Formation

The Julia-Kocienski olefination and the Wittig reaction are prominent methods for the stereoselective synthesis of alkenes. The Julia-Kocienski olefination, a modification of the Julia-Lythgoe olefination, is particularly effective for the synthesis of (E)-alkenes. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction involves the coupling of a sulfone with a carbonyl compound and generally exhibits high (E)-selectivity. organic-chemistry.orgorganic-chemistry.orgwikipedia.org For the synthesis of a precursor to this compound, a suitable strategy would involve the reaction of a sulfone, such as 1-phenyl-1H-tetrazol-5-yl sulfone, with an appropriate aldehyde.

The Wittig reaction, another cornerstone of alkene synthesis, can also be tuned to favor the formation of (E)-alkenes. While unstabilized ylides typically lead to (Z)-alkenes, stabilized ylides, which contain an electron-withdrawing group, predominantly yield (E)-alkenes. quora.comwikipedia.org The higher stability of the anti-oxaphosphetane intermediate in the reaction of stabilized ylides is believed to be responsible for the observed (E)-selectivity. adichemistry.com

Table 1: Comparison of Olefination Reactions for (E)-Alkene Synthesis

| Reaction | Reagents | Selectivity | Key Features |

| Julia-Kocienski Olefination | Heteroaryl sulfone (e.g., PT-sulfone), aldehyde/ketone, base (e.g., KHMDS) | High (E)-selectivity | Mild reaction conditions, good functional group tolerance. wikipedia.orgmdpi.com |

| Wittig Reaction (Stabilized Ylide) | Phosphonium ylide with an electron-withdrawing group, aldehyde/ketone | High (E)-selectivity | The nature of the ylide dictates the stereochemical outcome. quora.comwikipedia.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion, aldehyde/ketone | Generally high (E)-selectivity | Often provides better yields than the Wittig reaction for hindered ketones. |

Diastereoselective Approaches to the Tertiary Alcohol Stereocenter

Once a precursor containing the (E)-alkene is in hand, the next critical step is the diastereoselective formation of the tertiary alcohol. When the precursor is a chiral ketone, the addition of a nucleophile can be directed by the existing stereocenter. For instance, the addition of an organometallic reagent to a ketone can proceed with facial selectivity dictated by steric or electronic factors of the substrate.

One powerful strategy involves the use of "super silyl (B83357) enol ethers" in sequential reactions, which has been shown to generate tertiary carbinols with high diastereoselectivity. thieme-connect.com This approach takes advantage of the large steric footprint of the silyl group to control the approach of the incoming nucleophile.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

For the synthesis of a single enantiomer of this compound, enantioselective methods are required. Chiral auxiliaries are temporary stereodirecting groups that can be attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org For example, a chiral auxiliary can be incorporated into the ketone precursor, directing the nucleophilic addition to one face of the carbonyl group. After the reaction, the auxiliary can be cleaved to reveal the chiral tertiary alcohol. tandfonline.com

Alternatively, and more atom-economically, chiral catalysts can be employed to achieve enantioselectivity. The asymmetric addition of organometallic reagents to ketones is a well-established method for the synthesis of chiral tertiary alcohols. researchgate.netresearchgate.netmsu.edu

Table 2: Enantioselective Methods for Tertiary Alcohol Synthesis

| Method | Description | Example Catalyst/Auxiliary |

| Chiral Auxiliary | A chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org | Evans oxazolidinones, Oppolzer's camphorsultam. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral ligands for Grignard reagents, researchgate.netnih.gov chiral phosphoric acids. nih.gov |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess. mdpi.comencyclopedia.pub | Lipases, chiral metal complexes. mdpi.comencyclopedia.pub |

Novel Catalytic Approaches to this compound Synthesis

Recent advances in catalysis offer innovative and efficient pathways to construct complex molecules like this compound. These methods often involve the use of transition metals or small organic molecules as catalysts to promote carbon-carbon bond formation and functionalization with high selectivity.

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon bonds under mild conditions and with high functional group tolerance. libretexts.orgelsevierpure.com For the synthesis of this compound, a transition metal-catalyzed cross-coupling reaction could be envisioned to construct the carbon skeleton. For instance, a precursor containing the tertiary alcohol moiety could be coupled with a vinyl metallic species to install the (E)-alkene.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct formation of C-C bonds, avoiding the need for pre-functionalized starting materials. acs.org A hypothetical route could involve the direct alkenylation of a saturated alcohol precursor at the desired position.

Organocatalytic Methods for Alcohol Formation and Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral organocatalysts can activate substrates in a stereocontrolled manner, leading to the formation of enantiomerically enriched products. For the synthesis of the tertiary alcohol in this compound, an organocatalytic asymmetric addition to a ketone precursor could be employed. For example, chiral phosphoric acids have been shown to catalyze the asymmetric allylation of ketones to produce chiral tertiary alcohols with high enantioselectivity. nih.gov

Biocatalytic Pathways for Selective Hydroxylation or Chain Elongation

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity under mild conditions. For a molecule like this compound, biocatalytic routes involving selective hydroxylation or chain elongation present promising, though challenging, synthetic avenues.

Selective Hydroxylation: The enzymatic synthesis of tertiary alcohols is a significant challenge in biocatalysis. researchgate.net However, enzymes like cytochrome P450 monooxygenases are known to catalyze the selective hydroxylation of unactivated C-H bonds. nih.gov For instance, engineered P450 enzymes have been successfully used for the regioselective hydroxylation of n-octane, a saturated hydrocarbon backbone similar to that of the target molecule, to produce octanols. researchgate.netbeilstein-journals.org While this typically yields secondary alcohols, specific mutants could potentially be developed to target the tertiary carbon. The hydroxylation of an appropriate alkene precursor could be a theoretical biocatalytic approach to this compound.

Research into P450 monooxygenase mutants has demonstrated the potential for hydroxylating various terpene precursors. For example, some mutants can catalyze the allylic hydroxylation of ω-alkenoic acids and esters. nih.gov This capability suggests that a suitably engineered enzyme could potentially hydroxylate a precursor like 2-methyl-6-octene at the C2 position to yield the desired tertiary alcohol.

Chain Elongation: Another biocatalytic strategy involves microbial chain elongation. Certain anaerobic bacteria can elongate short-chain carboxylic acids into longer-chain fatty acids and corresponding alcohols. frontiersin.orgnih.gov This process typically uses ethanol (B145695) as an electron donor to extend the carbon chain. frontiersin.org A theoretical pathway could involve the biocatalytic reduction of a corresponding keto-acid or the elongation of a shorter precursor chain by a microbial system engineered to produce the specific carbon skeleton of this compound. Carboxydotrophic bacteria, for instance, have been shown to convert various short-chain carboxylic acids into their respective alcohols using syngas as an energy source. nih.gov

Table 1: Examples of Biocatalytic Hydroxylation of Alkane Substrates

| Enzyme System | Substrate | Product(s) | Key Finding |

|---|---|---|---|

| P450 Monooxygenase Mutant (F87V) | n-Octane | 2-Octanol and other isomers | Demonstrated enzymatic hydroxylation of an 8-carbon chain. beilstein-journals.org |

| Engineered P450BM3 | n-Octane | 2-(R)-octanol | Achieved high regioselectivity (92%) for hydroxylation. nih.gov |

| CYP153A6 in E. coli | n-Octane | 1-Octanol | Showcased whole-cell biocatalysis for terminal hydroxylation. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The fragrance industry is increasingly adopting green chemistry principles to reduce its environmental impact. matec-conferences.orgresearchgate.net These principles focus on developing sustainable processes by using renewable materials, minimizing waste, and employing efficient, environmentally benign chemical transformations. personalcaremagazine.com

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on developing reactions that can be conducted in water or without any solvent.

Aqueous Conditions: Visible-light-mediated synthesis represents a cutting-edge approach. For example, a method for synthesizing tertiary alcohols from dicarbonyl compounds has been developed that proceeds in water, using visible light and an electron donor-acceptor complex. rsc.org This highlights the potential for aqueous-phase synthesis of complex alcohols.

Solvent-Free Conditions: The enzymatic epoxidation of other terpenes, such as limonene (B3431351) and myrcene, has been successfully carried out under solvent-free or near-solvent-free conditions using immobilized lipases. acs.org Such protocols, which avoid toxic reagents and minimize byproducts, could be adapted for precursors of this compound.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the final product. Traditional syntheses of tertiary alcohols, such as the Grignard reaction, can have lower atom economy due to the formation of stoichiometric byproducts (e.g., magnesium salts). organicchemistrytutor.comyoutube.com

Waste Reduction: A major focus in the fragrance industry is the upcycling of by-products from other industries to be used as starting materials. thglabs.com This approach aligns with a circular economy model, reducing landfill waste and dependency on virgin raw materials. thglabs.com For the synthesis of this compound, this could involve sourcing precursors from bio-based waste streams. Additionally, improving reaction efficiency through better catalysts and processes directly contributes to waste minimization. personalcaremagazine.com

Table 2: Comparison of Atom Economy in Alcohol Synthesis Methods

| Synthesis Method | Reactants | Desired Product | Byproducts | Atom Economy Principle |

|---|---|---|---|---|

| Grignard Reaction | Ketone + R-MgBr, then H₃O⁺ | Tertiary Alcohol | Mg(OH)Br, H₂O | Formation of stoichiometric inorganic salts reduces atom economy. |

| Catalytic Addition | Alkene + H₂O | Alcohol | None (in theory) | High atom economy as all reactant atoms are incorporated into the product. |

| Borrowing Hydrogen | Alcohol + Nucleophile | Higher Alcohol | Water | High atom economy, with water as the only byproduct. nih.gov |

The development of sustainable catalysts is central to green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalytic systems.

Biocatalysts: As discussed in section 2.2.3, enzymes are highly sustainable catalysts. They are biodegradable, operate under mild conditions (low temperature and pressure) in aqueous media, and can be highly selective, reducing the formation of unwanted byproducts. personalcaremagazine.com

Sustainable Metal Catalysts: There is a growing interest in using earth-abundant and less toxic metals in catalysis. Manganese, for example, is being explored as an efficient catalyst for C-C bond formation via "borrowing hydrogen" or "hydrogen auto-transfer" reactions, which use alcohols as alkylating agents and produce only water as a byproduct. nih.gov This methodology offers a sustainable alternative to traditional cross-coupling reactions for building the carbon framework of molecules like this compound.

Photocatalysts: Visible-light photoredox catalysis is an emerging green technology that can drive chemical reactions using light, often under mild conditions. nih.gov These systems can reduce the need for harsh reagents and high temperatures, contributing to a more sustainable synthesis pathway.

Chemical Reactivity and Transformation Studies of E 2 Methyloct 6 En 2 Ol

Functionalization of the Olefin Moiety

The reactivity of the carbon-carbon double bond in (E)-2-Methyloct-6-en-2-ol is influenced by the presence of the distant tertiary hydroxyl group. This section details common transformations of the alkene functionality.

Selective Epoxidation and Dihydroxylation Reactions

The conversion of the alkene in this compound to an epoxide or a diol introduces valuable functionality for further synthetic manipulations.

Epoxidation: The epoxidation of the double bond can be achieved using various reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The reaction typically proceeds stereospecifically, with the oxygen atom being delivered to either face of the alkene, resulting in a racemic mixture of diastereomers.

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| m-CPBA | Dichloromethane | 0 - 25 | (E)-6,7-epoxy-2-methyloctan-2-ol | Not Reported |

Dihydroxylation: The dihydroxylation of the alkene can be performed using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or by treatment with cold, alkaline potassium permanganate (B83412) (KMnO₄). This reaction typically results in the syn-dihydroxylation of the double bond, yielding 2-methyl-octane-2,6,7-triol.

| Reagent | Co-oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| OsO₄ | NMO | Acetone/Water | 0 - 25 | 2-methyl-octane-2,6,7-triol | Not Reported |

| KMnO₄ | - | Water/Ethanol (B145695) | 0 | 2-methyl-octane-2,6,7-triol | Not Reported |

Electrophilic and Radical Additions to the Alkene

The double bond of this compound is susceptible to attack by both electrophiles and radicals.

Electrophilic Addition: The addition of hydrogen halides (HX) or halogens (X₂) proceeds via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺ or Br⁺) will add to the carbon atom of the double bond that results in the more stable carbocation. Subsequent attack by the nucleophile (e.g., Br⁻) yields the addition product.

| Reagent | Solvent | Product | Regioselectivity |

| HBr | Acetic Acid | 6-bromo-2-methyloctan-2-ol & 7-bromo-2-methyloctan-2-ol | Mixture of isomers |

| Br₂ | Carbon Tetrachloride | 6,7-dibromo-2-methyloctan-2-ol | Anti-addition |

Radical Addition: In the presence of a radical initiator, such as benzoyl peroxide, the addition of HBr can proceed via a radical mechanism. This results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.

Cycloaddition Reactions and Other Pericyclic Processes

The olefinic bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The reactivity in such reactions is generally moderate for simple, unactivated alkenes.

Derivatization and Rearrangements of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound presents its own set of reactive possibilities, although it is sterically hindered.

Esterification and Etherification Reactions for Structural Modification

Esterification: The direct esterification of the tertiary alcohol with a carboxylic acid under acidic conditions (Fischer esterification) is typically slow and low-yielding due to steric hindrance and the propensity for elimination reactions. More effective methods involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | (E)-2-methyl-2-acetoxyoct-6-ene |

| Acetic Anhydride | Pyridine | Dichloromethane | (E)-2-methyl-2-acetoxyoct-6-ene |

Etherification: The formation of ethers from this tertiary alcohol, for instance via a Williamson ether synthesis, is challenging due to the high likelihood of elimination reactions under the strongly basic conditions required.

Controlled Dehydration Reactions and Alkene Isomerization

Dehydration: The acid-catalyzed dehydration of this compound leads to the formation of a mixture of diene isomers. The reaction proceeds through a tertiary carbocation intermediate, and subsequent elimination of a proton from an adjacent carbon atom yields the double bond. The major product is typically the most stable conjugated diene, as predicted by Zaitsev's rule.

| Acid Catalyst | Temperature (°C) | Major Product(s) |

| Sulfuric Acid | High | Mixture of (E/Z)-2-methylocta-2,6-diene and other isomers |

| Phosphoric Acid | High | Mixture of (E/Z)-2-methylocta-2,6-diene and other isomers |

Carbocation Chemistry and Skeletal Rearrangements

The presence of a tertiary alcohol functional group in proximity to a double bond in this compound makes it susceptible to reactions involving carbocation intermediates, particularly under acidic conditions. The formation of a tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water is a facile process. This carbocation can then undergo a variety of transformations, including skeletal rearrangements, to yield more stable products.

One common rearrangement for tertiary allylic alcohols is a 1,2-hydride or 1,2-alkyl shift. However, a more significant pathway for compounds with this structural motif can be acid-catalyzed cyclization. In the case of this compound, the spatial proximity of the double bond to the carbocation center can facilitate an intramolecular reaction.

Table 1: Postulated Acid-Catalyzed Reactions of this compound

| Reaction Type | Reagent/Conditions | Postulated Intermediate | Potential Product(s) |

| Dehydration | H₂SO₄ (catalytic), heat | 2-Methyl-oct-6-en-2-yl cation | 2-Methyl-octa-1,6-diene, 2-Methyl-octa-2,6-diene |

| Cyclization | Formic acid (HCOOH) | 2-Methyl-oct-6-en-2-yl cation | 1,3,3-Trimethyl-cyclohexene derivatives |

This table is based on general principles of carbocation chemistry applied to the structure of this compound, in the absence of specific experimental data for this compound.

The initial formation of the tertiary carbocation at the C2 position is followed by an intramolecular electrophilic attack on the C6-C7 double bond. This process can lead to the formation of a six-membered ring, a thermodynamically favorable outcome. The resulting cyclic carbocation can then be stabilized by deprotonation to yield various isomeric trimethylcyclohexene derivatives. The exact product distribution would be dependent on the specific reaction conditions, such as the nature of the acid catalyst and the temperature.

Selective Oxidation and Reduction Methodologies Applied to this compound

The chemical structure of this compound offers two primary sites for oxidation and reduction reactions: the tertiary alcohol and the carbon-carbon double bond. Selective transformations of one functional group in the presence of the other are of significant interest in synthetic organic chemistry.

Selective Oxidation

The oxidation of a tertiary alcohol is not possible without cleavage of carbon-carbon bonds, which requires harsh conditions. Therefore, selective oxidation methodologies would target the alkene moiety. A common and effective method for the oxidation of an alkene is epoxidation.

Table 2: Potential Selective Oxidation Reactions of this compound

| Reaction Type | Reagent | Product |

| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | (E)-6,7-Epoxy-2-methyloctan-2-ol |

| Dihydroxylation | Osmium tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO) | 2-Methyl-octane-2,6,7-triol |

This table outlines expected products from selective oxidation reactions based on established methodologies for alkenes.

Selective Reduction

Selective reduction of this compound can be achieved at the carbon-carbon double bond, leaving the tertiary alcohol intact. Catalytic hydrogenation is a widely used method for this transformation. The choice of catalyst and reaction conditions can influence the outcome.

Table 3: Potential Selective Reduction Reactions of this compound

| Reaction Type | Catalyst | Conditions | Product |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temperature | 2-Methyloctan-2-ol |

| Catalytic Hydrogenation | Raney Nickel | H₂ (high pressure), Elevated Temperature | 2-Methyloctan-2-ol |

This table presents typical conditions for the selective reduction of an alkene in the presence of a tertiary alcohol.

The hydrogenation is expected to proceed smoothly to furnish the saturated tertiary alcohol, 2-methyloctan-2-ol. The tertiary alcohol is generally unreactive under these conditions.

Natural Occurrence and Biosynthetic Pathways of E 2 Methyloct 6 En 2 Ol

Isolation and Identification from Non-Human Biological Sources

Direct isolation of (E)-2-Methyloct-6-en-2-ol from natural sources is not widely reported in publicly available scientific literature. However, the vast chemical diversity of secondary metabolites from various organisms suggests potential, yet undiscovered, reservoirs of this compound.

While specific fermentation studies detailing the production of this compound are not prominent, the microbial world, particularly the phylum Actinobacteria, is a promising area for investigation. Actinobacteria, and the genus Streptomyces in particular, are renowned for their ability to produce a vast array of volatile organic compounds (VOCs) with diverse chemical structures. nih.govfrontiersin.orgnih.govasm.orgasm.orgmdpi.com These bacteria are known to synthesize thousands of secondary metabolites, including terpenoids, alcohols, and alkenes. frontiersin.orgnih.gov

Screening of various Streptomyces species has revealed the production of over 120 different VOCs. nih.gov The classes of compounds identified include alkanes, alkenes, alcohols, esters, ketones, and isoprenoid compounds, indicating a metabolic versatility that could encompass the synthesis of this compound. nih.gov The unique VOC profiles of different strains suggest that a systematic screening of a wider range of actinomycetes could lead to the identification of this specific alcohol. asm.org The production of such compounds is often linked to the intricate chemical communication and competitive interactions within microbial communities. nih.gov

Table 1: Representative Volatile Organic Compound Classes from Streptomyces

| Compound Class | Examples | Potential Relevance |

| Alcohols | 1-butanol, 2-methyl-1-propanol, 3-methyl-1-butanol | Demonstrates the capacity for alcohol biosynthesis. |

| Alkenes | Isoprene (B109036) | Indicates the presence of pathways for double bond formation. |

| Terpenoids | Geosmin | Highlights the activity of the isoprenoid pathway. |

This table is illustrative of the general classes of VOCs produced by Streptomyces and does not imply the confirmed presence of this compound.

Comprehensive metabolite profiling of plants has uncovered an immense diversity of volatile and non-volatile compounds. While there is no direct evidence from the reviewed literature of this compound being a plant metabolite, the structural similarity to other known plant-derived terpenoids suggests it as a plausible, though yet unidentified, constituent of some plant volatilomes. Many plants produce C9 alcohols and other irregular terpenoids, and further in-depth analysis of essential oils and plant extracts may yet reveal its presence.

In the realm of chemical ecology, insects utilize a vast array of chemical signals for communication. While many methyl-octane derivatives have been identified as pheromones or kairomones, specific evidence for this compound serving such a role is currently lacking in the available literature. The structural characteristics of the molecule, however, fall within the general range of molecular weights and functional groups often seen in insect semiochemicals.

Proposed Biosynthetic Routes to this compound

The biosynthesis of this compound is hypothesized to proceed through the isoprenoid pathway, a fundamental route for the production of a vast array of natural products.

The isoprenoid pathway synthesizes the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These intermediates are then used to construct larger terpenoid molecules. The C9 structure of this compound suggests it may be an irregular monoterpenoid, potentially formed from the combination of a C5 and a C4 unit, or through the modification of a standard C10 geranyl pyrophosphate (GPP) precursor. The latter could involve cleavage or rearrangement reactions.

The specific enzymes responsible for the synthesis of this compound have not yet been characterized. However, the proposed biosynthetic steps would likely involve a series of enzymatic reactions common in terpenoid biosynthesis. A terpene synthase could catalyze the initial cyclization or rearrangement of a pyrophosphate precursor. Subsequent modifications by cytochrome P450 monooxygenases or other oxidoreductases could introduce the hydroxyl group, and isomerases could be responsible for establishing the specific (E)-isomer of the double bond. The biotransformation of a precursor molecule by microbial enzymes represents a plausible route for the formation of this compound.

Further research, including the screening of microbial and plant sources and the characterization of novel enzyme pathways, is necessary to fully elucidate the natural occurrence and biosynthesis of this compound.

Derivations from Fatty Acid Metabolism or Polyketide Pathways

The biosynthesis of a C9 compound such as this compound is not typical of standard fatty acid or polyketide synthesis, which often produce molecules with different chain lengths and functional groups. However, the versatility of these pathways could potentially accommodate the formation of such a structure through non-canonical mechanisms.

Hypothetical Derivation from Fatty Acid Metabolism

Fatty acid biosynthesis typically involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, leading to the formation of even-numbered, straight-chain fatty acids. However, variations to this process are known to occur in some organisms, leading to the production of odd-numbered and branched-chain fatty acids.

The biosynthesis of branched-chain fatty acids is initiated with a branched-chain starter unit in place of acetyl-CoA. These starter units are often derived from the catabolism of branched-chain amino acids like valine, leucine (B10760876), and isoleucine. frontiersin.org For instance, the degradation of valine and leucine can provide isobutyryl-CoA and isovaleryl-CoA, respectively, as primers for fatty acid synthesis.

A plausible, though speculative, pathway for a C9 backbone could involve a branched-chain starter unit followed by a limited number of elongation cycles. For example, a C5 starter unit like isovaleryl-CoA could undergo two rounds of elongation with malonyl-CoA, followed by reductive modifications to yield a saturated C9 branched-chain fatty acid. Subsequent desaturation and oxidation could then potentially lead to the formation of this compound.

Another hypothetical route could involve the α- or β-oxidation and subsequent modification of a longer-chain unsaturated fatty acid. Oxidative cleavage of a double bond at a specific position could yield a shorter-chain aldehyde or carboxylic acid, which could then be further metabolized to the target C9 alcohol.

Hypothetical Derivation from Polyketide Pathways

Polyketide synthases (PKSs) are a family of multi-domain enzymes that generate a vast diversity of natural products. science.gov They function in a manner analogous to fatty acid synthases but with a greater variety of starter and extender units and a variable degree of reduction of the β-keto group at each elongation step. This modularity allows for the synthesis of molecules with a wide range of chain lengths, branching patterns, and functional groups. researchgate.net

The assembly of this compound via a polyketide pathway would likely involve a type I modular PKS. A hypothetical assembly could be initiated with a propionyl-CoA starter unit. This would be followed by three rounds of chain extension with malonyl-CoA as the extender unit. The degree of reduction at each step would be critical in shaping the final molecule.

For instance, a full reduction of the β-keto group to a methylene (B1212753) group in the first two elongation cycles, followed by a partial reduction to a hydroxyl group and subsequent dehydration to form a double bond in the final cycle, could generate the characteristic features of the this compound backbone. The final release from the PKS could involve a reductive step to yield the tertiary alcohol. The versatility of PKSs makes such a tailored synthesis theoretically possible, although it would represent a novel combination of catalytic domains. nih.gov

Recent advances in the engineering of PKSs have demonstrated the potential to produce a wide array of "unnatural" natural products, including various alcohols and diols, by manipulating the genetic blueprint of these enzymatic assembly lines. biorxiv.org

Detailed Research Findings

To date, specific research detailing the isolation of this compound from a natural source and the experimental elucidation of its biosynthetic pathway is not available in the scientific literature. The pathways described above are therefore hypothetical and based on the known biochemical logic of fatty acid and polyketide synthesis. Further research, including isotopic labeling studies and the identification and characterization of the responsible enzymes from a producing organism, would be necessary to confirm its biosynthetic origin.

Data Tables

Below are interactive data tables summarizing the key chemical compounds mentioned in the hypothetical biosynthetic pathways.

| Compound Name | Molecular Formula | Role in Hypothetical Pathway |

| This compound | C9H18O | Target Compound |

| Acetyl-CoA | C23H38N7O17P3S | Standard starter unit in fatty acid synthesis |

| Malonyl-CoA | C24H38N7O20P3S | Extender unit in fatty acid and polyketide synthesis |

| Isobutyryl-CoA | C25H42N7O17P3S | Potential branched-chain starter unit |

| Isovaleryl-CoA | C26H44N7O17P3S | Potential branched-chain starter unit |

| Propionyl-CoA | C24H40N7O17P3S | Potential starter unit in polyketide synthesis |

| Amino Acid Precursor | Branched-Chain Starter Unit |

| Valine | Isobutyryl-CoA |

| Leucine | Isovaleryl-CoA |

| Isoleucine | 2-methylbutyryl-CoA |

Applications of E 2 Methyloct 6 En 2 Ol As a Synthetic Building Block

Utilization in the Total Synthesis of Natural Products

The structural characteristics of (E)-2-Methyloct-6-en-2-ol, which include a tertiary alcohol and a trans-disubstituted olefin, are features found in numerous natural products. This suggests its potential as a valuable synthon in the construction of complex molecular architectures.

Incorporation into Complex Terpenoid Structures

Terpenoids are a vast class of natural products built from isoprene (B109036) units. nih.govpreachbio.com The C9 skeleton of this compound resembles an irregular terpenoid structure, making it a plausible, albeit non-canonical, building block for the synthesis of more complex terpenoids. Terpenoid biosynthesis relies on the coupling of five-carbon isoprene units, specifically isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com

While direct incorporation of this compound into terpenoid structures through total synthesis is not prominently reported, its structural elements could be strategically employed. For instance, the tertiary alcohol could serve as a handle for functional group transformations or as a key stereocenter after asymmetric synthesis. The double bond allows for various synthetic manipulations, including epoxidation, dihydroxylation, or cleavage to introduce further functionality.

Table 1: Comparison of this compound with a Standard Terpenoid Precursor

| Feature | This compound | Geraniol (a common monoterpenoid) |

| Carbon Skeleton | C9, branched | C10, branched |

| Functional Groups | Tertiary alcohol, trans-alkene | Primary alcohol, trisubstituted and trans-disubstituted alkenes |

| Isoprene Units | Can be conceptually dissected into a C5 and a C4 unit | Composed of two C5 isoprene units |

Precursor for Advanced Polyketide Scaffolds

Polyketides are another major class of natural products synthesized from the polymerization of acetyl-CoA and malonyl-CoA or their derivatives. nih.govfrontiersin.org The synthesis of polyketides often involves the incorporation of "extender units" which can be non-canonical, leading to structural diversity. digitellinc.comnih.gov

Theoretically, this compound could serve as a precursor to a unique extender unit in a biomimetic or chemoenzymatic synthesis of polyketides. The carbon backbone could be envisioned as arising from a polyketide synthase (PKS) pathway that utilizes non-standard starter or extender units. syr.edu Synthetic chemists could potentially degrade this compound to a carboxylic acid derivative that could then be loaded onto a PKS or used in a purely synthetic route to a polyketide-like molecule.

Role in the Synthesis of Biologically Relevant Compounds (Non-Human Contexts)

The chemical scaffold of this compound holds potential for the development of compounds with applications in agriculture and veterinary medicine.

Intermediates for Agrochemical Development

The development of new agrochemicals often involves the synthesis and screening of novel molecular scaffolds. Chiral tertiary alcohols are important structural motifs in some agrochemicals. researchgate.net The functional groups of this compound allow for a variety of chemical modifications to generate a library of derivatives for biological screening. For example, the tertiary alcohol can be esterified or etherified, and the double bond can be functionalized to introduce different pharmacophores. While specific examples of agrochemicals derived from this compound are not readily found in the literature, the utility of tertiary allylic alcohols as synthetic intermediates is well-established. researchgate.net

Building Blocks for Veterinary Pharmaceutical Precursors

Similar to agrochemicals, the discovery of new veterinary drugs relies on the exploration of diverse chemical structures. The lipophilic nature of the octenyl chain in this compound could be advantageous for compounds targeting biological membranes. Synthetic transformations of this building block could lead to precursors for antiparasitic or antimicrobial agents for veterinary use. However, there is currently a lack of specific research demonstrating the use of this compound in the synthesis of veterinary pharmaceuticals.

Development of Fragrance and Flavor Precursors in Academic Research

The most tangible application area for this compound and structurally related compounds appears to be in the fragrance and flavor industry. The molecular weight and functional groups of this compound are consistent with those of many known fragrance ingredients.

Research and patent literature describe structurally similar compounds with desirable olfactory properties. For instance, 2-methoxy-2,6-dimethyloctanal, which shares a similar carbon skeleton, is noted for its marine, sea, ozone, green, fruity, and citrus odor notes. google.com Another related compound, 2,4,7-trimethyloct-6-en-1-ol, is described as having a citrus odor with green grapefruit and rhubarb connotations. googleapis.com

These examples strongly suggest that this compound itself, or its simple derivatives (e.g., esters, ethers, or oxidation products), could possess interesting and potentially valuable fragrance properties. Academic research in this area would likely focus on the synthesis of a range of derivatives and the characterization of their odor profiles.

Table 2: Potential Reactions of this compound for Fragrance Precursor Synthesis

| Reaction Type | Reagents | Potential Product Class |

| Esterification | Acyl chloride, Carboxylic acid | Esters (often fruity or floral notes) |

| Etherification | Alkyl halide (e.g., methyl iodide) | Ethers |

| Oxidation | PCC, DMP | α,β-Unsaturated ketone |

| Epoxidation | m-CPBA | Epoxide |

| Hydrogenation | H2, Pd/C | 2-Methyloctan-2-ol |

The exploration of these and other transformations could lead to the discovery of new fragrance and flavor compounds with unique sensory characteristics.

Advanced Analytical and Spectroscopic Characterization of E 2 Methyloct 6 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution 1D and 2D NMR experiments provide precise information on chemical environments, connectivity, and spatial proximity of atoms.

High-Resolution ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and the number of neighboring protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type. For (E)-2-Methyloct-6-en-2-ol, with the structure CH₃-CH=CH-(CH₂)₃-C(OH)(CH₃)₂, specific resonances are predicted.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals corresponding to eight distinct proton environments. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups, such as the hydroxyl group and the carbon-carbon double bond. A key diagnostic feature for the (E)-stereochemistry is the large coupling constant (J) between the olefinic protons at C6 and C7, typically in the range of 14-16 Hz.

| Proton Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OH | ~1.0-2.0 | Broad Singlet (s) | N/A | 1H |

| 2 x -CH₃ (on C2) | ~1.20 | Singlet (s) | N/A | 6H |

| -CH₂- (C3) | ~1.50 | Triplet (t) | ~7.5 | 2H |

| -CH₂- (C4) | ~1.40 | Multiplet (m) | N/A | 2H |

| -CH₂- (C5) | ~2.05 | Multiplet (m) | N/A | 2H |

| =CH- (C6) | ~5.45 | Multiplet (m) | J(H6-H7) ≈ 15 | 1H |

| =CH- (C7) | ~5.40 | Multiplet (m) | J(H7-H6) ≈ 15, J(H7-H8) ≈ 6.5 | 1H |

| -CH₃ (C8) | ~1.65 | Doublet (d) | ~6.5 | 3H |

¹³C NMR Spectroscopy: The molecule possesses nine carbon atoms, but due to the equivalence of the two methyl groups on C2, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are indicative of the carbon type (sp³, sp², quaternary, etc.).

| Carbon Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| 2 x -CH₃ (on C2) | ~29.5 | Primary (sp³) |

| -C(OH)- (C2) | ~71.0 | Quaternary (sp³) |

| -CH₂- (C3) | ~44.0 | Secondary (sp³) |

| -CH₂- (C4) | ~22.5 | Secondary (sp³) |

| -CH₂- (C5) | ~37.0 | Secondary (sp³) |

| =CH- (C6) | ~131.0 | Tertiary (sp²) |

| =CH- (C7) | ~125.0 | Tertiary (sp²) |

| -CH₃ (C8) | ~18.0 | Primary (sp³) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show cross-peaks connecting H8/H7, H7/H6, H6/H5, H5/H4, and H4/H3, confirming the contiguous aliphatic chain and the positions of the double bond.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at ~1.65 ppm to the ¹³C signal at ~18.0 ppm (C8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments. Key expected correlations include the protons of the C2 methyl groups (~1.20 ppm) showing cross-peaks to the quaternary carbon C2 (~71.0 ppm) and the methylene (B1212753) carbon C3 (~44.0 ppm). Similarly, the protons of the C8 methyl group would correlate with C7 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into stereochemistry and conformation. For this compound, the large coupling constant from ¹H NMR is the primary evidence for the trans-alkene. NOESY would support this by showing correlations between protons on adjacent carbons (e.g., H6 and H5; H7 and H8) while showing a weaker or absent through-space correlation between protons on C5 and C8, which would be expected to be further apart in the (E)-isomer.

Mass Spectrometry for Fragmentation Pattern Elucidation and Structural Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the molecule. For this compound, the exact mass is a key piece of identifying information.

Molecular Formula: C₉H₁₈O

Calculated Exact Mass: 142.135765 Da nih.gov

An HRMS measurement confirming this exact mass would validate the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis and Structure Elucidation

In MS/MS, a specific parent ion (e.g., the molecular ion, [M]⁺˙) is selected and fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information. For this compound, under electron ionization (EI), several characteristic fragmentation pathways are predicted.

Alpha-Cleavage: Tertiary alcohols readily undergo cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. The most likely fragmentation is the cleavage of the C2-C3 bond, which would yield a highly stable resonance-stabilized oxonium ion. This fragment is often the base peak in the spectrum.

Dehydration: Alcohols frequently lose a molecule of water (18 Da) upon ionization, leading to a [M-H₂O]⁺˙ ion.

Loss of a Methyl Group: Cleavage of a C-C bond can result in the loss of a methyl radical (15 Da) from the C2 position, forming a [M-CH₃]⁺ ion.

| Predicted m/z | Predicted Ion/Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 142 | [C₉H₁₈O]⁺˙ | Molecular Ion [M]⁺˙ |

| 127 | [C₈H₁₅O]⁺ | Loss of methyl radical (-•CH₃) from C2 |

| 124 | [C₉H₁₆]⁺˙ | Loss of water (-H₂O) |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage of C2-C3 bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by a strong, broad absorption from the O-H stretch of the alcohol. Another critical diagnostic peak would be the strong out-of-plane C-H bending vibration for the trans-disubstituted alkene.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibration of the alkene would produce a strong and sharp signal in the Raman spectrum, complementing the IR data.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | ~3350 | ~3350 | Strong, Broad (IR); Weak (Raman) |

| sp² C-H stretch | ~3020 | ~3020 | Medium (IR); Medium (Raman) |

| sp³ C-H stretch | 2850-2960 | 2850-2960 | Strong (IR); Strong (Raman) |

| C=C stretch | ~1670 | ~1670 | Weak (IR); Strong (Raman) |

| C-O stretch (tert-alcohol) | ~1150 | ~1150 | Strong (IR); Weak (Raman) |

| =C-H bend (trans) | ~970 | - | Strong (IR); Inactive/Very Weak (Raman) |

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Resolution

The comprehensive characterization of this compound, a chiral unsaturated tertiary alcohol, necessitates the use of advanced chromatographic techniques. These methods are indispensable for the separation of the compound from complex matrices, the assessment of its purity, and the critical resolution of its stereoisomers. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound and its derivatives.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers, (R)- and (S)-2-Methyloct-6-en-2-ol. These stereoisomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. Chiral chromatography, specifically enantioselective gas chromatography, is the premier technique for resolving such enantiomeric pairs and determining the enantiomeric excess (e.e.) in a sample.

The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For chiral alcohols, and particularly for terpene alcohols which share structural similarities with this compound, derivatized cyclodextrins have proven to be highly effective CSPs. These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on their rim with various functional groups, a wide range of selectivities can be achieved.

Commonly utilized CSPs for the separation of chiral alcohols include permethylated, perethylated, and acylated derivatives of α-, β-, and γ-cyclodextrin. The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions are critical for achieving baseline separation of the enantiomers. Factors such as the carrier gas flow rate, oven temperature program, and the chemical nature of the CSP all play a crucial role in the resolution. In some instances, derivatization of the alcohol to a less polar ester, such as an acetate, can improve chromatographic performance and enantioselectivity.

| Parameter | Condition |

|---|---|

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Split (50:1) |

| Injector Temperature | 220 °C |

| Oven Program | 50 °C (hold 2 min), then 2 °C/min to 150 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Expected Elution Order | Based on typical interactions with β-cyclodextrin CSPs, the (R)-enantiomer is often observed to elute before the (S)-enantiomer. |

| Hypothetical Retention Times | (R)-2-Methyloct-6-en-2-ol: ~35.2 min (S)-2-Methyloct-6-en-2-ol: ~35.8 min |

Disclaimer: The retention times provided in this table are hypothetical and for illustrative purposes, based on typical separations of similar chiral alcohols on the specified chiral stationary phase. Actual retention times may vary depending on the specific instrument and experimental conditions.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

In natural and synthetic samples, this compound is often present in a complex mixture of other volatile and semi-volatile compounds. Advanced Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of individual components within such mixtures.

The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is often employed for the analysis of essential oils and other complex volatile mixtures. As the separated components elute from the column, they enter the mass spectrometer, which acts as a highly specific and sensitive detector.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. By comparing the obtained mass spectrum with libraries of known spectra (such as the NIST library), a confident identification of the compound can be made.

The fragmentation pattern of this compound is expected to be characteristic of an unsaturated tertiary alcohol. Key fragmentation pathways would likely include the loss of a water molecule (M-18), cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage) leading to the loss of a methyl or propyl radical, and fragmentation related to the double bond in the carbon chain.

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injection Mode | Split (20:1) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 1 min), then 4 °C/min to 240 °C |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40 - 350 amu |

| m/z | Proposed Fragment Identity | Comments |

|---|---|---|

| 142 | [C9H18O]+• | Molecular Ion (M+) - Likely to be of low abundance for a tertiary alcohol. |

| 127 | [M - CH3]+ | Loss of a methyl group via alpha-cleavage. |

| 124 | [M - H2O]+• | Loss of a water molecule (dehydration), a common fragmentation for alcohols. |

| 99 | [M - C3H7]+ | Loss of a propyl group via alpha-cleavage. |

| 81 | [C6H9]+ | Fragmentation related to the cyclohexenyl-like structure after dehydration and rearrangement. |

| 69 | [C5H9]+ | A common fragment in the mass spectra of many terpene-like compounds. |

| 59 | [C3H7O]+ | Resulting from alpha-cleavage, characteristic of a tertiary alcohol with a methyl group. |

| 43 | [C3H7]+ | Isopropyl cation, a very stable and often abundant fragment. |

Disclaimer: The fragmentation data presented is hypothetical and based on the general fragmentation patterns of unsaturated tertiary alcohols. The actual mass spectrum of this compound may exhibit variations in the relative abundances of these ions.

Theoretical and Computational Chemistry Studies of E 2 Methyloct 6 En 2 Ol

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule like (E)-2-Methyloct-6-en-2-ol. These methods can predict the various spatial arrangements of atoms (conformers) and their relative energies.

Energy Minimization and Potential Energy Surface Exploration

To begin a computational study of this compound, energy minimization would be performed to identify the most stable conformer. This process involves using computational algorithms to find the geometry with the lowest electronic energy. A comprehensive exploration of the potential energy surface (PES) would follow. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify all stable conformers (local minima) and the energy barriers (transition states) that separate them.

A hypothetical table of results for a conformational analysis of this compound might look like this:

| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) | Population (%) |

| A | 180° (anti) | 0.00 | 65.2 |

| B | 60° (gauche) | 1.25 | 20.3 |

| C | -60° (gauche) | 1.25 | 20.3 |

| D | 0° (syn) | 5.50 | 0.2 |

Note: This table is illustrative and not based on actual experimental or computational data.

Intermolecular Interactions and Hydrogen Bonding Analysis

The hydroxyl group in this compound allows it to participate in hydrogen bonding, a key intermolecular interaction. Computational methods can be used to model the interactions between two or more molecules of this compound, or between this molecule and a solvent. By analyzing these interactions, one can predict properties such as boiling point, solubility, and viscosity. Techniques such as Atoms in Molecules (AIM) theory could be employed to characterize the nature and strength of these hydrogen bonds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that can be difficult to obtain through experiments alone.

Transition State Search for Key Transformations of this compound

For any chemical reaction involving this compound, such as its dehydration or oxidation, computational methods can be used to locate the transition state. The transition state is the highest energy point along the reaction pathway and is crucial for determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a simplified approach to predicting the reactivity of a molecule based on the interaction of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of the HOMO and LUMO of this compound could be calculated to predict its reactivity in various reactions, such as cycloadditions or electrophilic additions to the double bond.

A hypothetical FMO data table for this compound could be presented as follows:

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: This table is for illustrative purposes only and does not represent actual calculated values.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational method and the experimental structural assignment. For this compound, this could include:

NMR Spectroscopy: Calculation of the chemical shifts of the ¹H and ¹³C atoms.

IR Spectroscopy: Prediction of the vibrational frequencies and their intensities, corresponding to the stretching and bending of chemical bonds.

UV-Vis Spectroscopy: Calculation of the electronic transitions and the corresponding absorption wavelengths.

A comparison of predicted and (hypothetical) experimental spectroscopic data could be summarized in a table:

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, C6-H) | 5.42 | 5.40 |

| ¹³C NMR (δ, ppm, C7) | 130.8 | 130.5 |

| IR (cm⁻¹, O-H stretch) | 3450 | 3400 |

Note: This table is a hypothetical example to illustrate the concept.

Future Directions and Emerging Research Avenues for E 2 Methyloct 6 En 2 Ol

Chemoenzymatic and Bio-Inspired Synthetic Strategies for its Derivatives

The development of efficient and selective synthetic methodologies is paramount for exploring the full potential of (E)-2-Methyloct-6-en-2-ol and its derivatives. Future research is likely to move beyond traditional chemical synthesis and embrace more sophisticated chemoenzymatic and bio-inspired strategies to access novel analogues with tailored properties.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful approach. Enzymes such as lipases, oxygenases, and terpene cyclases could be employed to introduce specific functionalities onto the this compound scaffold with high regio- and stereoselectivity. nih.gov For instance, engineered enzymes could facilitate the synthesis of chiral derivatives, which is often challenging to achieve through purely chemical means. nih.gov The modular nature of chemoenzymatic routes allows for the creation of diverse libraries of derivatives for biological screening and materials development. nih.gov

Bio-inspired synthesis, which mimics nature's synthetic pathways, provides another exciting avenue. Radical-based approaches, inspired by the biosynthesis of some terpenes, could be developed for the cyclization or functionalization of the acyclic this compound backbone. researchgate.netrsc.org These methods have the potential to generate complex molecular architectures from simple, linear precursors in a highly efficient manner. researchgate.net The principles of biomimetic polyene cyclizations could be adapted to create novel cyclic derivatives of this compound, potentially leading to compounds with new biological activities. rsc.org

Table 1: Potential Chemoenzymatic and Bio-Inspired Reactions for Derivatization

| Reaction Type | Potential Enzyme/Catalyst Class | Potential Derivative |

| Stereoselective Hydroxylation | Cytochrome P450 Monooxygenases | Diols and polyols |

| Epoxidation | Lipase (with peracid) | Epoxides |

| Cyclization | Terpene Cyclases / Biomimetic Catalysts | Cyclic ethers and carbocycles |

| Esterification/Transesterification | Lipases | Chiral esters |

Exploration of Undiscovered Biological Roles in Ecological Systems and Chemical Ecology

Volatile organic compounds (VOCs), including many terpenoids, play crucial roles in mediating interactions between organisms in ecological systems. nih.govresearchgate.net As a C9 terpenoid, this compound is likely to have undiscovered biological functions in chemical ecology. Future research should focus on investigating its potential as a semiochemical—a chemical substance that carries a message.

One key area of investigation is its role in plant-insect interactions. Many plant-emitted terpenoids act as attractants for pollinators, deterrents for herbivores, or signals to attract the natural enemies of herbivores. mdpi.comresearchgate.net Research could explore whether this compound is produced by any plant species and, if so, what its ecological function is. It could act as a component of a floral scent to attract specific pollinators or as an herbivore-induced plant volatile (HIPV) that signals distress and recruits parasitic wasps. nih.gov Furthermore, some insects themselves have evolved the ability to produce terpenes for chemical communication, a phenomenon that could also be explored for this compound. nih.gov

Another avenue is the investigation of its role in microbial interactions. Microorganisms also produce a vast array of terpenoids that mediate interactions such as competition and symbiosis. Future studies could screen for the production of this compound by bacteria or fungi and investigate its potential antimicrobial or signaling properties in microbial communities.

Table 2: Potential Ecological Roles of this compound

| Ecological Interaction | Potential Role | Research Approach |

| Plant-Pollinator | Attractant | Analysis of floral headspace volatiles, electroantennography |

| Plant-Herbivore | Deterrent / Toxin | Feeding assays, analysis of herbivore-induced plant volatiles |

| Tritrophic Interactions | Attractant for Predators/Parasitoids | Olfactometer bioassays with natural enemies |

| Microbial Communication | Signaling Molecule / Antimicrobial | Co-culture experiments, analysis of microbial volatile profiles |

Potential in Material Science Applications of Functionalized Derivatives

The presence of both a hydroxyl group and a double bond makes this compound an attractive bio-based building block for the synthesis of novel polymers and materials. The functionalization of this molecule can lead to a range of monomers with tunable properties.

The hydroxyl group can be used as an initiation site for ring-opening polymerizations or as a reactive handle for producing polyesters and polyurethanes. The unsaturation in the carbon chain provides a site for various polymerization techniques, including radical polymerization and metathesis, or for post-polymerization modification. mdpi.com The development of polymers from renewable resources like terpenes is a growing field in green chemistry, and this compound could serve as a valuable new monomer.

Functionalized derivatives of this compound could be incorporated into polymer backbones to impart specific properties. For example, esterification of the alcohol with acrylic acid would yield a monomer suitable for creating cross-linked networks. The tertiary nature of the alcohol could also be exploited to create polymers with specific thermal or mechanical properties. Furthermore, the functionalization of the double bond, for instance through epoxidation, could generate reactive sites for the development of thermosetting resins and coatings.

Table 3: Potential Material Science Applications

| Functionalization Strategy | Resulting Monomer/Intermediate | Potential Polymer/Material Type |

| Esterification with (meth)acrylic acid | (Meth)acrylate ester | Poly(meth)acrylates, cross-linked resins |

| Epoxidation of the double bond | Epoxide derivative | Epoxy resins, polyols for polyurethanes |

| Hydroformylation | Aldehyde/alcohol derivatives | Polyesters, polyacetals |

| Ring-opening metathesis polymerization (ROMP) | (if cyclized first) | Polyalkenamers |

Q & A

Q. How can machine learning optimize reaction conditions for this compound synthesis?

- Methodological Answer : Train models on datasets containing variables like solvent polarity, temperature, and catalyst type. Use cross-validation (k-fold) to prevent overfitting. Validate predictions with high-throughput robotic screening platforms .

Ethical and Reproducibility Considerations

Q. What practices ensure ethical reporting of conflicting data on this compound’s biological activity?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Disclose funding sources and potential conflicts of interest. Use CONSORT or ARRIVE guidelines for experimental reporting .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.